Tiflorex

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

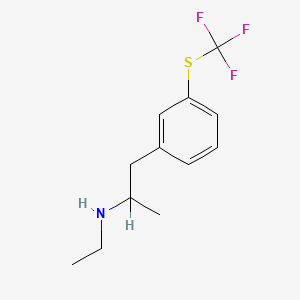

Tiflorex, also known as flutiorex, is a stimulant amphetamine that was initially developed as an appetite suppressant in the 1970s. It is structurally related to fenfluramine and 4-MTA. Despite its potential, the development of this compound was eventually abandoned. The compound is known for its ability to suppress appetite and has been studied for its effects on the central nervous system .

Méthodes De Préparation

The synthesis of Tiflorex involves several steps:

Rosenmund Reduction: The process begins with the reduction of 3-(trifluoromethylthio)benzoyl chloride to 3-(trifluoromethylthio)benzaldehyde.

Henry Reaction: This intermediate undergoes a Henry reaction with nitroethane to form 1-(2-nitroprop-1-en-1-yl)-3-(trifluoromethylsulfanyl)benzene.

FGI (Functional Group Interconversion): Using an iron catalyst in concentrated hydrochloric acid, the compound is converted into 1-(3’-trifluoromethylthiophenyl)-2-propanone.

Reductive Amination: The final step involves reductive amination with ethylamine and formic acid as the reductant, resulting in the formation of this compound.

Analyse Des Réactions Chimiques

Tiflorex undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form amines and other derivatives.

Substitution: this compound can undergo substitution reactions, particularly involving the trifluoromethylthio group.

Common Reagents and Conditions: Reagents such as iron catalysts, hydrochloric acid, and formic acid are commonly used in these reactions.

Major Products: The major products formed from these reactions include norflutiorex and other derivatives.

Applications De Recherche Scientifique

Tiflorex has been studied for various scientific research applications:

Chemistry: It is used in the study of trifluoromethylthiolation reactions and their applications in organic synthesis.

Biology: this compound has been investigated for its effects on appetite suppression and its potential use in treating obesity.

Medicine: The compound’s stimulant properties have been explored for potential therapeutic applications in conditions such as attention deficit hyperactivity disorder (ADHD).

Mécanisme D'action

The exact mechanism of action of Tiflorex has not been extensively studied. it is believed to act as a selective serotonin releasing agent and 5-HT2 receptor agonist, similar to related compounds such as fenfluramine and norfenfluramine. These actions result in appetite suppression and other central nervous system effects .

Comparaison Avec Des Composés Similaires

Tiflorex is structurally related to several other compounds, including:

Fenfluramine: Known for its appetite suppressant properties, fenfluramine acts as a serotonin releasing agent.

Norfenfluramine: A metabolite of fenfluramine, it also acts on serotonin receptors.

4-MTA: Another stimulant amphetamine with similar effects on the central nervous system.

Activité Biologique

Tiflorex, also known as TFX or flutiorex, is a compound that has garnered attention for its anorectic properties, primarily functioning as an appetite suppressant. This article delves into the biological activity of this compound, examining its effects on hunger and food intake, as well as its side effects based on clinical studies.

This compound is classified as an anorectic agent, which means it is designed to suppress appetite. The compound acts primarily through central nervous system (CNS) pathways, although it has been shown to have limited sympathomimetic effects. Its mechanism involves modulation of neurotransmitter systems that regulate hunger and satiety.

Study Overview

A key study evaluated the anorectic activity of a sustained-release formulation of this compound (TFX-SR) in a controlled environment. The study involved six healthy female volunteers and was structured in two phases:

- Phase I : Focused on subjective measures of hunger and mood.

- Phase II : Measured objective food intake.

Results

The findings revealed several important outcomes:

- Reduction in Hunger : Participants reported a significant decrease in hunger levels 5 to 7 hours after administration of TFX-SR compared to placebo .

- Food Intake : A corresponding reduction in food intake was noted during Phase II, aligning with the subjective anorectic effects observed in Phase I .

- Physiological Effects : this compound did not significantly affect pulse rate or blood pressure. Some mydriasis (pupil dilation) was noted, but there was no evidence of CNS stimulation or impairment in psychomotor function .

Side Effects

Despite its effectiveness, this compound was associated with some side effects:

- Headaches : Reported more frequently after drug administration compared to placebo (7 out of 12 instances) .

- Sleep Disturbance : Only slight disturbances were noted, indicating a relatively favorable side effect profile .

Data Table: Summary of Clinical Findings

| Parameter | This compound (TFX-SR) | Placebo | Significance |

|---|---|---|---|

| Hunger Reduction | Significant (p<0.05) | No Change | Yes |

| Food Intake Reduction | Significant | No Change | Yes |

| Pulse Rate Change | No Significant Change | No Change | No |

| Blood Pressure Change | No Significant Change | No Change | No |

| Mydriasis Observed | Yes | No | Yes |

| Headaches Reported | 7 occurrences | 5 occurrences | Yes |

Case Studies

In addition to controlled trials, various case studies have documented the use of this compound in clinical settings. These studies often highlight its effectiveness in managing obesity and related conditions by reducing caloric intake without significant adverse effects.

Example Case Study

One case study involved a patient with obesity who was administered this compound over a period of several weeks. The patient reported a marked decrease in appetite and subsequent weight loss without experiencing severe side effects. This aligns with findings from clinical trials that suggest this compound can be an effective adjunct in weight management strategies .

Propriétés

Numéro CAS |

53993-67-2 |

|---|---|

Formule moléculaire |

C12H16F3NS |

Poids moléculaire |

263.32 g/mol |

Nom IUPAC |

N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |

InChI |

InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |

Clé InChI |

HNONSDNCRNUTCT-UHFFFAOYSA-N |

SMILES |

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |

SMILES canonique |

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |

Key on ui other cas no. |

59173-25-0 |

Synonymes |

flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.